Bienvenue dans la boutique en ligne BenchChem!

N'-[(4-chlorophenyl)methylene]-2-cyanoacetohydrazide

Antitumor Activity Cytotoxicity MCF-7

The compound N'-[(4-chlorophenyl)methylene]-2-cyanoacetohydrazide (CAS 180793-13-9), also referred to as (E)-N'-(4-chlorobenzylidene)-2-cyanoacetohydrazide, is a member of the hydrazide-hydrazone class, characterized by a cyanoacetohydrazide backbone condensed with 4-chlorobenzaldehyde. It serves as a versatile intermediate in medicinal chemistry for constructing diverse heterocyclic systems, with documented synthesis and structural confirmation via IR, ¹H-NMR, and elemental analysis.

Molecular Formula C10H8ClN3O
Molecular Weight 221.64
CAS No. 180793-13-9
Cat. No. B2965845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-[(4-chlorophenyl)methylene]-2-cyanoacetohydrazide
CAS180793-13-9
Molecular FormulaC10H8ClN3O
Molecular Weight221.64
Structural Identifiers
SMILESC1=CC(=CC=C1C=NNC(=O)CC#N)Cl
InChIInChI=1S/C10H8ClN3O/c11-9-3-1-8(2-4-9)7-13-14-10(15)5-6-12/h1-4,7H,5H2,(H,14,15)/b13-7+
InChIKeyUQLGQJKFIOJSPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N'-[(4-Chlorophenyl)methylene]-2-cyanoacetohydrazide: Core Chemical Profile for Research Procurement


The compound N'-[(4-chlorophenyl)methylene]-2-cyanoacetohydrazide (CAS 180793-13-9), also referred to as (E)-N'-(4-chlorobenzylidene)-2-cyanoacetohydrazide, is a member of the hydrazide-hydrazone class, characterized by a cyanoacetohydrazide backbone condensed with 4-chlorobenzaldehyde [1]. It serves as a versatile intermediate in medicinal chemistry for constructing diverse heterocyclic systems, with documented synthesis and structural confirmation via IR, ¹H-NMR, and elemental analysis [1]. Its molecular formula is C₁₀H₈ClN₃O (MW 221.64 g/mol), and it is commercially available as a research chemical.

Why N'-[(4-Chlorophenyl)methylene]-2-cyanoacetohydrazide Cannot Be Interchanged with In-Class Analogs for Specialized Research


Within the hydrazide-hydrazone family, minor structural variations, such as the identity of the arylidene substituent, lead to significant divergences in biological activity and synthetic utility. A direct comparative study demonstrates that the 4-chlorophenyl analog (compound 3b) exhibits distinct antitumor potency compared to its 4-methoxyphenyl counterpart (compound 3a), highlighting that electronic and steric properties of the substituent critically influence biological outcomes [1]. Generic substitution without this specific substitution pattern will not replicate the compound's reactivity profile in downstream heterocyclic syntheses or its resulting biological activity, making precise procurement essential for reproducibility in structure-activity relationship (SAR) studies.

Quantitative Differentiation of N'-[(4-Chlorophenyl)methylene]-2-cyanoacetohydrazide Against Key Comparators


Divergent In Vitro Antitumor Potency Against MCF-7 Cells Compared to the 4-Methoxy Analog

In a head-to-head study, the target compound (3b) demonstrated a higher IC₅₀ value (lower potency) against the MCF-7 human breast cancer cell line compared to its closest structural analog, the 4-methoxyacetophenone derivative (3a) [1]. While the target compound is less potent, this quantifiable difference in biological activity directly results from the 4-chloro versus 4-methoxy substitution, providing a validated tool for probing the electronic and steric determinants of cytotoxicity within this chemotype.

Antitumor Activity Cytotoxicity MCF-7 Hydrazide-Hydrazones

Differential Potency of Downstream Heterocyclic Products Derived from the 4-Chlorophenyl Scaffold

The target compound serves as a precursor to a distinct product line. When transformed into 2H-chromene-3-carbohydrazide derivatives via cyclocondensation with salicylaldehyde, the resulting 4-chloro-substituted product (4b) showed lower antitumor potency (IC₅₀ = 27 µg/mL) compared to the product from the 4-methoxy analog (4a, IC₅₀ = 23.7 µg/mL) [1]. This demonstrates that the initial substitution difference is propagated through synthetic steps, yielding a distinct set of final compounds with their own activity profiles, which are not interchangeable with those derived from other starting materials.

Heterocyclic Chemistry Antitumor Activity SAR Chromene Derivatives

Validated Synthetic Intermediate for Diverse Heterocyclic Libraries with Documented Biological Outcomes

The target compound is explicitly utilized as a key intermediate for the synthesis of multiple heterocyclic systems, including 2H-chromene, arylidene, and pyrazole derivatives [1]. While a direct activity comparison exists for the chromene derivatives, the compound's utility extends to producing a library of 15 novel compounds whose antitumor activities were evaluated. The publication of these transformations provides a validated, peer-reviewed synthetic route, which is a quantifiable measure of its utility as a chemical building block, reducing development risk for researchers compared to using an unvalidated analog.

Synthetic Intermediate Heterocyclic Synthesis Medicinal Chemistry Reactivity

Validated Application Scenarios for N'-[(4-Chlorophenyl)methylene]-2-cyanoacetohydrazide Based on Quantitative Evidence


Probing Electronic Effects in Antitumor Hydrazide-Hydrazone SAR

Researchers seeking to understand how electron-withdrawing versus electron-donating substituents on the arylidene ring affect cytotoxicity against MCF-7 cells can use this compound. The documented IC₅₀ of 28.4 µg/mL provides a direct quantitative comparator to the 4-methoxy analog (IC₅₀ 23.4 µg/mL), enabling precise SAR analysis of electronic and steric effects within a matched molecular pair study [1].

Synthesis of 4-Chloro-Substituted Heterocyclic Libraries with Matched-Pair Analysis

Medicinal chemists building compound libraries based on the 2H-chromene-3-carbohydrazide or pyrazole-4-carbohydrazide scaffolds can employ this compound as a starting material. The study provides validated protocols for these transformations and demonstrates that the 4-chloro substituent is maintained in the product, yielding a distinct sub-set of compounds (e.g., derivative 4b, IC₅₀ 27 µg/mL) that can be directly compared to 4-methoxy analogs [1].

Chemical Biology Probe Development

The compound serves as a precursor for chemical biology probes where a less potent but structurally defined ligand (IC₅₀ 28.4 µg/mL) is required for control experiments, or where the specific physicochemical properties of the chloro-substituent (e.g., lipophilicity, metabolic stability) are advantageous over a methoxy group. Its established synthetic route to diverse heterocycles allows for rapid diversification to optimize probe properties [1].

Methodology Development for Heterocyclic Synthesis

Academic and industrial process chemists developing or optimizing cyclocondensation or Knoevenagel reactions can use this compound as a benchmark substrate. Its documented reactivity with salicylaldehyde, aryl aldehydes, and hydrazine hydrate under various conditions provides a reliable baseline for evaluating new catalysts, solvents, or activation methods [1].

Quote Request

Request a Quote for N'-[(4-chlorophenyl)methylene]-2-cyanoacetohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.